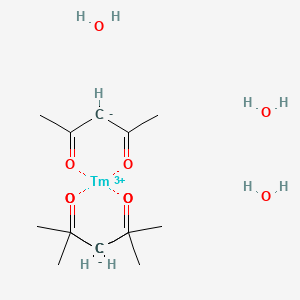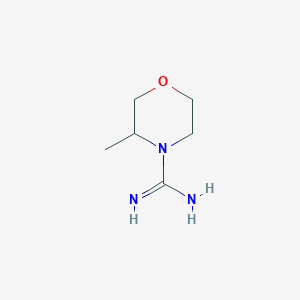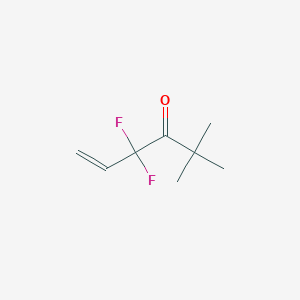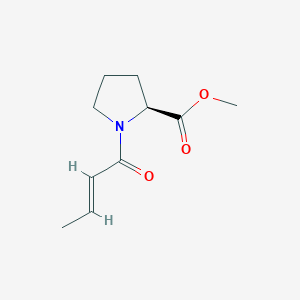
Thulium2,4-pentanedionate trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium2,4-pentanedionate trihydrate, also known as thulium (III) 2,4-pentanedionate trihydrate, is a rare earth compound with the chemical formula C15H27O9Tm. It is a coordination complex where thulium is bonded to three 2,4-pentanedionate ligands and three water molecules. This compound is primarily used in research and development, particularly in the fields of chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thulium2,4-pentanedionate trihydrate can be synthesized through a reaction between thulium chloride and acetylacetone in the presence of a base. The reaction typically occurs in an organic solvent such as ethanol or methanol. The mixture is stirred and heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
The process may involve multiple purification steps to achieve the required purity for research applications .
Chemical Reactions Analysis
Types of Reactions
Thulium2,4-pentanedionate trihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of thulium oxides.
Reduction: Reduction reactions can convert the thulium (III) ion to lower oxidation states, although these are less common.
Substitution: Ligand substitution reactions can occur, where the 2,4-pentanedionate ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various ligands for substitution reactions. The reactions typically occur under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield thulium oxides, while substitution reactions can produce new thulium complexes with different ligands .
Scientific Research Applications
Thulium2,4-pentanedionate trihydrate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other thulium compounds and as a catalyst in various chemical reactions.
Materials Science: The compound is used in the preparation of thin films and coatings, particularly in the development of advanced materials with specific optical and electronic properties.
Biology and Medicine:
Industry: This compound is used in the production of specialty glasses and ceramics, where it imparts unique properties to the final products
Mechanism of Action
The mechanism of action of thulium2,4-pentanedionate trihydrate involves the coordination of thulium ions with the 2,4-pentanedionate ligands. This coordination stabilizes the thulium ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Thulium2,4-pentanedionate trihydrate can be compared with other similar compounds, such as:
Thulium (III) acetylacetonate: Similar in structure but without the trihydrate component.
Other rare earth acetylacetonates: Compounds like europium (III) acetylacetonate and terbium (III) acetylacetonate share similar coordination chemistry but differ in their specific properties and applications.
The uniqueness of this compound lies in its specific coordination environment and the presence of water molecules, which can influence its reactivity and stability .
Properties
Molecular Formula |
C15H27O9Tm |
|---|---|
Molecular Weight |
520.30 g/mol |
IUPAC Name |
pentane-2,4-dione;thulium(3+);trihydrate |
InChI |
InChI=1S/3C5H7O2.3H2O.Tm/c3*1-4(6)3-5(2)7;;;;/h3*3H,1-2H3;3*1H2;/q3*-1;;;;+3 |
InChI Key |
KPAXWRZUVILPFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.O.O.O.[Tm+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N,N-diethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-amine](/img/structure/B12846832.png)

![[(S)-1-(4-Fluoro-2-methyl-phenylcarbamoyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B12846845.png)


![(3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-Ethyl-3-hydroxy-17-((R)-5-hydroxypentan-2-yl)-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-7(2H)-one](/img/structure/B12846873.png)
![6'-(Diethylamino)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3'-ol](/img/structure/B12846881.png)



